Superior In Vitro Inhibition of L-Asparagine Synthetase: Competitive Potency Against L-Aspartic Acid
Aminomalonic acid acts as a potent, competitive inhibitor of L-asparagine synthetase relative to its natural substrate, L-aspartic acid. The inhibition constant (Ki) for aminomalonic acid is 0.0023 M for the enzyme from Leukemia 5178Y/AR cells and 0.0015 M for the enzyme from mouse pancreas . This quantitative inhibition profile is a key differentiator from L-aspartic acid, which serves as the substrate for the enzyme rather than an inhibitor at these concentrations.
| Evidence Dimension | Inhibition constant (Ki) for L-asparagine synthetase |
|---|---|
| Target Compound Data | Leukemia 5178Y/AR: Ki = 0.0023 M; Mouse pancreas: Ki = 0.0015 M |
| Comparator Or Baseline | L-Aspartic acid (natural substrate; no inhibition at these concentrations, serves as the comparator for competitive binding) |
| Quantified Difference | Aminomalonic acid acts as a strong competitive inhibitor (Ki = 0.0023 M and 0.0015 M), whereas L-aspartic acid is the substrate. |
| Conditions | In vitro enzyme assays using purified L-asparagine synthetase from Leukemia 5178Y/AR and mouse pancreas. |
Why This Matters
This establishes aminomalonic acid as a validated tool compound for probing asparagine metabolism in cancer research, with defined potency against specific enzyme isoforms.
